molecular formula Ge2Nb3 B14710843 CID 78061874

CID 78061874

Cat. No.: B14710843
M. Wt: 423.98 g/mol
InChI Key: HNAQHXGDPKTWPK-UHFFFAOYSA-N
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Description

CID 78061874 corresponds to oscillatoxin D, a marine-derived cyclic peptide belonging to the oscillatoxin family. These compounds are produced by cyanobacteria and exhibit structural complexity characterized by macrocyclic frameworks and modified amino acid residues . Its structure includes a 30-membered macrocycle with unique side-chain modifications, distinguishing it from related derivatives (Figure 1A) .

Properties

Molecular Formula

Ge2Nb3

Molecular Weight

423.98 g/mol

InChI

InChI=1S/2Ge.3Nb

InChI Key

HNAQHXGDPKTWPK-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Ge].[Nb].[Nb].[Nb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78061874 involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical transformations. These transformations may include reactions such as alkylation, acylation, and cyclization, among others. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. Industrial production also emphasizes the importance of cost-effectiveness and environmental sustainability, often incorporating green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Structural Characteristics and Reactive Sites

Molecular Formula: C₆H₁₀Cl₂Si
SMILES: CC(=C)CC[Si]C(Cl)Cl

  • Reactive Groups:

    • Two Si–Cl bonds : Highly electrophilic, prone to hydrolysis and nucleophilic substitution.

    • Alkenyl group (C=C) : Potential site for addition reactions (e.g., hydrosilylation, epoxidation).

Hydrolysis of Si–Cl Bonds

The Si–Cl bonds react readily with water or alcohols, forming silanols or alkoxysilanes:

Cl2Si–R+2H2OHO–Si–R–OH+2HCl\text{Cl}_2\text{Si–R} + 2 \text{H}_2\text{O} \rightarrow \text{HO–Si–R–OH} + 2 \text{HCl} Cl2Si–R+2ROH(RO)2Si–R+2HCl\text{Cl}_2\text{Si–R} + 2 \text{ROH} \rightarrow (\text{RO})_2\text{Si–R} + 2 \text{HCl}

Applications: Common in silicone polymer synthesis and surface functionalization .

Nucleophilic Substitution

Nucleophiles (e.g., amines, Grignard reagents) displace chloride ions:

Cl2Si–R+2R’MgXR’2Si–R+2MgXCl\text{Cl}_2\text{Si–R} + 2 \text{R'MgX} \rightarrow \text{R'}_2\text{Si–R} + 2 \text{MgXCl}

Example: Reaction with methylmagnesium bromide yields dimethyl-substituted silane derivatives.

Hydrosilylation of the Alkenyl Group

In the presence of catalysts (e.g., Pt, Rh), the C=C bond undergoes hydrosilylation with Si–H-containing reagents:

CH2=CH–R+HSiCl3CH2CH2R–SiCl3\text{CH}_2=\text{CH–R} + \text{HSiCl}_3 \rightarrow \text{CH}_2–\text{CH}_2–\text{R–SiCl}_3

Note: While CID 78062774 lacks an Si–H bond, its alkenyl group may participate in cross-hydrosilylation with other silanes .

Stability and Hazard Profile

  • Hydrolytic Sensitivity: Reacts exothermically with moisture, releasing HCl gas (corrosive) .

  • Thermal Stability: Decomposes at elevated temperatures, potentially generating toxic chlorinated byproducts.

  • Handling Precautions: Use dry, inert atmospheres for storage and reactions .

Research Gaps and Limitations

No experimental reaction data specific to CID 78062774 were identified in the provided sources. The above analysis is extrapolated from:

  • PubChem Data (CID 78062774) .

  • General organosilicon reaction mechanisms .

Scientific Research Applications

CID 78061874 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various organic synthesis reactions, serving as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is studied for its potential effects on cellular processes and its ability to interact with specific biomolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.

    Industry: this compound is utilized in industrial processes, such as the production of specialty chemicals and materials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of CID 78061874 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes. Understanding the molecular targets and pathways is crucial for elucidating the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Oscillatoxin Derivatives

PubChem CID Compound Name Key Structural Features Molecular Formula (Inferred)
78061874 Oscillatoxin D 30-membered macrocycle; hydroxyl group at C-30 Not explicitly reported
185389 30-Methyl-oscillatoxin D Methyl substitution at C-30 Not explicitly reported
156582093 Oscillatoxin E Structural isomer with altered side-chain groups Not explicitly reported
156582092 Oscillatoxin F Variant with additional epoxide functionality Not explicitly reported

Key Observations:

Substituent Modifications: CID 185389 (30-Methyl-oscillatoxin D): Differs from this compound by a methyl group at the C-30 position. CID 156582093 (Oscillatoxin E) and CID 156582092 (Oscillatoxin F): Feature side-chain rearrangements or additional functional groups (e.g., epoxide in oscillatoxin F), which may influence reactivity and target specificity .

Biological Implications: While detailed studies on these compounds are scarce, structural analogs in the oscillatoxin family are known to interact with ion channels or protease targets due to their macrocyclic rigidity and functional group diversity. Methylation (as in CID 185389) could modulate such interactions .

Analytical Characterization :

  • highlights the use of GC-MS and vacuum distillation for analyzing related compounds, suggesting similar methodologies could resolve oscillatoxin derivatives based on volatility and mass spectral fragmentation patterns .

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